molecular formula C5H2BrFN2O2 B596307 3-Bromo-5-fluoro-2-nitropyridine CAS No. 1258544-91-0

3-Bromo-5-fluoro-2-nitropyridine

Cat. No.: B596307
CAS No.: 1258544-91-0
M. Wt: 220.985
InChI Key: CUABRVCGKZGKNT-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 3, 5, and 2 are substituted by bromine, fluorine, and nitro groups, respectively

Mechanism of Action

Target of Action

Nitropyridines and their derivatives have been known to interact with various enzymes and receptors in biological systems .

Mode of Action

Nitropyridines are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the nitropyridine compound interacts with a palladium catalyst, undergoing oxidative addition to form a new palladium-carbon bond .

Biochemical Pathways

Nitropyridines are known to participate in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is widely used in organic synthesis, suggesting that 3-Bromo-5-fluoro-2-nitropyridine could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the bioavailability of the compound in biological systems.

Result of Action

Nitropyridines and their derivatives have been associated with various biological activities, suggesting that this compound could potentially exert a range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under recommended storage conditions but is incompatible with oxidizing agents . Furthermore, the compound’s solubility in water could potentially influence its distribution and action within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the bromination of 2-nitropyridine followed by fluorination. For instance, 3-Bromo-2-nitropyridine can be reacted with a fluorinating agent such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions. The process may include the use of bromine or N-bromosuccinimide (NBS) for bromination and various fluorinating agents for the introduction of the fluorine atom. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-nitropyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the pyridine ring towards nucleophilic attack.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromine or fluorine substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Reduction: The major product is 3-Bromo-5-fluoro-2-aminopyridine.

    Oxidation: Products vary based on the specific oxidation conditions and reagents used.

Scientific Research Applications

3-Bromo-5-fluoro-2-nitropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-nitropyridine: Similar structure but lacks the fluorine atom.

    5-Bromo-2-nitropyridine: Similar structure but with different substitution pattern.

    2-Fluoro-5-nitropyridine: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-5-fluoro-2-nitropyridine is unique due to the combination of bromine, fluorine, and nitro substituents on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUABRVCGKZGKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258544-91-0
Record name 3-bromo-5-fluoro-2-nitropyridine
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